molecular formula C9H9ClZn B3142633 Chlorozinc(1+);prop-1-enylbenzene CAS No. 509148-34-9

Chlorozinc(1+);prop-1-enylbenzene

Cat. No.: B3142633
CAS No.: 509148-34-9
M. Wt: 218 g/mol
InChI Key: MAZRVNQFASOOST-UHFFFAOYSA-M
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Description

Chlorozinc(1+);prop-1-enylbenzene is a chemical compound that includes Chlorozinc(1+) and prop-1-enylbenzene . Chlorozinc(1+) has a molecular formula of ClZn, an average mass of 100.862 Da, and a monoisotopic mass of 98.897453 Da .


Synthesis Analysis

The synthesis of benzene derivatives like prop-1-enylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves the pi bond attacking the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. A base then attacks the hydrogen, causing the C-H bond to form a C-C double bond and aromaticity is reformed .


Molecular Structure Analysis

The molecular structure of Chlorozinc(1+) consists of one atom of Chlorine (Cl) and one atom of Zinc (Zn) . Prop-1-enylbenzene, on the other hand, is a derivative of benzene .


Chemical Reactions Analysis

Benzene derivatives like prop-1-enylbenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Properties

IUPAC Name

chlorozinc(1+);prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRVNQFASOOST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CC1=CC=CC=C1.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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